N-(5-Methylpyridin-2-yl)pivalamide
Description
N-(5-Methylpyridin-2-yl)pivalamide is a pyridine derivative with a pivalamide (-NHC(O)C(CH₃)₃) group at the 2-position and a methyl (-CH₃) substituent at the 5-position of the pyridine ring. The compound’s molecular formula is C₁₂H₁₆N₂O₂, with a molecular weight of 232.27 g/mol. This compound is of interest in medicinal chemistry for its role as a synthetic intermediate or pharmacophore in drug discovery .
Properties
IUPAC Name |
2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8-5-6-9(12-7-8)13-10(14)11(2,3)4/h5-7H,1-4H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCQZJBNEVIURX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400418 | |
| Record name | N-(5-Methylpyridin-2-yl)pivalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86847-78-1 | |
| Record name | 2,2-Dimethyl-N-(5-methyl-2-pyridinyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86847-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Methylpyridin-2-yl)pivalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-(5-Methylpyridin-2-yl)pivalamide typically involves the reaction of 5-methyl-2-pyridinecarboxylic acid with pivaloyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
N-(5-Methylpyridin-2-yl)pivalamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amide derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(5-Methylpyridin-2-yl)pivalamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: this compound is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the development of new materials and as a building block for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-(5-Methylpyridin-2-yl)pivalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
The biological and chemical properties of N-(5-Methylpyridin-2-yl)pivalamide are best understood through comparisons with analogs differing in substituent type, position, or functional groups. Key examples include:
Table 1: Comparison of Pyridine-2-yl Pivalamide Derivatives
| Compound Name | Substituent Position/Type | Key Characteristics | Biological/Reactivity Notes |
|---|---|---|---|
| N-(3-Methylpyridin-2-yl)pivalamide | 3-methyl | Reduced steric hindrance compared to 5-methyl analog | Lower reactivity in halogenation reactions |
| N-(5-Bromo-3-methylpyridin-2-yl)pivalamide | 5-bromo, 3-methyl | Bromine enhances electrophilicity; methyl improves solubility | Higher reactivity in cross-coupling reactions |
| N-(5-Cyanopyridin-2-yl)pivalamide | 5-cyano | Cyano group increases polarity and hydrogen-bonding capacity | Enhanced binding to enzyme active sites |
| N-(5-Fluoropyridin-2-yl)pivalamide | 5-fluoro | Fluorine’s electronegativity alters electron density; smaller steric footprint | Improved metabolic stability in vivo |
| N-(3-Formyl-5-methylpyridin-2-yl)pivalamide | 3-formyl, 5-methyl | Formyl group enables nucleophilic additions; methyl aids solubility | Intermediate in synthesizing Schiff bases |
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: Methyl (electron-donating) at the 5-position increases electron density on the pyridine ring, while bromine or cyano (electron-withdrawing) groups enhance electrophilicity for reactions like Suzuki coupling .
- Steric Effects : The pivalamide group’s bulkiness reduces reactivity in sterically hindered environments compared to smaller amides (e.g., acetamide) .
Halogenated Derivatives
Halogen substituents significantly influence reactivity and biological activity:
Table 2: Halogen-Substituted Analogs
- Dual Halogenation : Compounds like N-(6-Chloro-5-iodopyridin-2-yl)pivalamide exhibit unique reactivity in medicinal chemistry due to synergistic effects of chlorine and iodine .
- Positional Effects : Bromine at the 5-position (vs. 3-position) increases steric accessibility for nucleophilic substitution .
Functional Group Modifications
Replacing the methyl or pivalamide group alters physicochemical properties:
Table 3: Functional Group Comparisons
| Compound Name | Functional Group Variation | Impact |
|---|---|---|
| N-(5-Methylpyridin-2-yl)acetamide | Acetamide (-NHC(O)CH₃) | Reduced steric bulk improves membrane permeability |
| N-(5-Methylpyridin-2-yl)piperidine-3-carboxamide | Piperidine-carboxamide | Enhanced conformational flexibility for receptor binding |
| N-(3-Hydroxy-5-methylpyridin-2-yl)pivalamide | Hydroxyl (-OH) at 3-position | Increased hydrogen-bonding capacity; moderate antibacterial activity |
- Pivalamide vs. Acetamide : The tert-butyl group in pivalamide reduces metabolic degradation but may limit bioavailability due to hydrophobicity .
- Hydroxyl Substitution : Hydroxyl groups improve solubility but may reduce stability under acidic conditions .
Biological Activity
N-(5-Methylpyridin-2-yl)pivalamide is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structure, exhibits potential therapeutic effects through various mechanisms, including enzyme inhibition and receptor modulation.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₆N₂O
- Molecular Weight : 192.26 g/mol
- Functional Groups : The compound features a pivalamide group attached to a 5-methylpyridine moiety, which enhances its stability and bioavailability.
This compound's biological activity can be attributed to several mechanisms:
- Enzyme Inhibition : The compound can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity. This mechanism is particularly relevant for targeting enzymes involved in metabolic pathways.
- Receptor Interaction : It may interact with specific receptors that influence cellular signaling pathways, affecting processes such as apoptosis and cell growth.
- Lipophilicity : The presence of the pivalamide group increases the lipophilicity of the molecule, facilitating its ability to cross cell membranes and reach intracellular targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Activity
Studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. For instance, it has been observed to affect the expression of genes related to cell cycle regulation and apoptosis, leading to decreased viability of cancer cells in culture. The following table summarizes findings from various studies on its anticancer effects:
| Study Reference | Cell Line | Treatment Concentration | Viability Reduction (%) | Mechanism of Action |
|---|---|---|---|---|
| MDA-MB-231 (Breast) | 10 μM | 55% after 3 days | Apoptosis induction via signaling modulation | |
| Various Cancer Lines | Varies | Significant reduction | Enzyme inhibition and receptor interaction |
Case Study 1: Antitumor Effects in Breast Cancer
In a study involving the highly aggressive triple-negative breast cancer cell line MDA-MB-231, this compound was administered at a concentration of 10 μM. The results indicated a significant reduction in cell viability by 55% after three days of treatment. Further investigations showed that daily administration at 20 mg/kg significantly decreased tumor growth by 47% in vivo, demonstrating its potential as an effective anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound revealed its effectiveness against various bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria, showing promising results that could lead to the development of new antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
